1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are significant in medicinal chemistry due to their diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases. The molecular formula of this compound is with a molecular weight of approximately 187.66 g/mol.
The compound is synthesized from various precursors in organic chemistry laboratories and has been studied for its pharmacological properties. It can be sourced from chemical suppliers specializing in research chemicals and reference standards.
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride is classified under:
The synthesis of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline hydrochloride typically involves several methods:
The molecular structure of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline hydrochloride can be represented using various structural formulas:
InChI=1S/C10H12ClN/c11-10(12)8-6-9(7-10)5-3-4-8/h5-7H,3-4H2,1-2H3;1H
CC1=CC2=C(CNC2)C=C1.Cl
CC1=CC2=C(CNC2)C=C1.Cl
These reactions often involve:
The mechanism of action for 1,2,3,4-tetrahydro-1,4-methanoisoquinoline hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Research indicates that derivatives of tetrahydroisoquinolines can inhibit monoamine oxidase activity and influence neurotransmitter levels in the brain.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2